Methyl trichloroacetate

Beschreibung

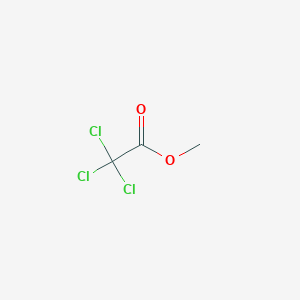

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3O2/c1-8-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFUHRXYRYWELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3O2 | |

| Record name | METHYL TRICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060517 | |

| Record name | Acetic acid, 2,2,2-trichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl trichloroacetate appears as a colorless liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless liquid; [CAMEO] | |

| Record name | METHYL TRICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl trichloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

5.5 [mmHg] | |

| Record name | Methyl trichloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-99-2 | |

| Record name | METHYL TRICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl trichloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl trichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL TRICHLOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2,2,2-trichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl trichloroacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9HBT62EHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl Trichloroacetate: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl trichloroacetate (B1195264) (MTCA) is a halogenated ester of significant interest in organic synthesis. This technical guide provides an in-depth overview of its core chemical and physical properties, spectroscopic data, and reactivity. Primarily utilized as a precursor for the in-situ generation of dichlorocarbene (B158193), MTCA is a key reagent in the synthesis of gem-dichlorocyclopropanes, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1] This document details experimental protocols for its synthesis via esterification and its application in dichlorocarbene-mediated cyclopropanation. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

Methyl trichloroacetate is a colorless liquid with a characteristic sweet, fruity odor.[1][2] It is insoluble in water but soluble in many organic solvents.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | methyl 2,2,2-trichloroacetate | [3] |

| CAS Number | 598-99-2 | [1] |

| Molecular Formula | C₃H₃Cl₃O₂ | [3] |

| Molecular Weight | 177.41 g/mol | [3] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 152-154 °C | [4][5] |

| Melting Point | -18 °C | [4] |

| Density | 1.488 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.455 - 1.457 | [4] |

| Vapor Pressure | 5.5 mmHg | [3][6] |

| Water Solubility | 1050 mg/L (Insoluble) | [1][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

| Spectroscopy | Key Data / Observations | Reference(s) |

| ¹H NMR | A single peak (singlet) is observed for the methyl (CH₃) protons. | [3] |

| ¹³C NMR | Signals corresponding to the methyl carbon, the carbonyl carbon, and the trichloromethyl carbon are observed. | [2][3] |

| IR Spectroscopy | Characteristic strong absorption band for the C=O (ester carbonyl) stretch. | [3][8] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a characteristic fragmentation pattern, with major peaks at m/z 59, 117, 119, and 121. | [3] |

Reactivity and Key Reactions

The reactivity of this compound is dominated by two main features: the ester functional group and the highly electrophilic trichloromethyl group.

Generation of Dichlorocarbene

The most significant application of this compound in organic synthesis is as a precursor to dichlorocarbene (:CCl₂).[9] This highly reactive intermediate is generated by the reaction of MTCA with a strong base, typically an alkoxide such as sodium methoxide (B1231860) (NaOMe).[9] The mechanism proceeds via a nucleophilic acyl substitution at the ester carbonyl by the methoxide, followed by the elimination of a trichloromethanide anion (⁻CCl₃). This anion then readily undergoes alpha-elimination to lose a chloride ion, yielding dichlorocarbene.[9]

The generated dichlorocarbene can then react with various substrates, most notably alkenes, in a [2+1] cycloaddition to form gem-dichlorocyclopropanes.[9] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.

General Ester Reactivity

As a halogenated ester, this compound undergoes reactions typical of this functional group. It can react with:

-

Acids: To liberate heat along with methanol (B129727) and trichloroacetic acid.

-

Strong Oxidizing Acids: May cause a vigorous, exothermic reaction.

-

Caustic Solutions: Interaction generates heat.

-

Alkali Metals and Hydrides: Can generate flammable hydrogen gas.

It is also reported to react violently with trimethylamine (B31210) when heated.

Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for trained professionals. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound via Fischer Esterification

This protocol is a representative procedure based on the general esterification of chloroacetic acids.

Materials:

-

Trichloroacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trichloroacetic acid in an excess of anhydrous methanol (e.g., 3-5 molar equivalents).

-

Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid moles).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Dichlorocyclopropanation of an Alkene

This protocol describes the generation of dichlorocarbene from this compound and its in-situ reaction with an alkene.

Materials:

-

Alkene (e.g., cyclohexene, styrene)

-

This compound

-

Sodium methoxide (handle in a dry, inert atmosphere)

-

Anhydrous solvent (e.g., pentane (B18724) or diethyl ether)

-

Ice-water bath

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet, suspend sodium methoxide (approx. 1.1 equivalents) in the anhydrous solvent under an inert atmosphere.

-

Addition of Alkene: Add the alkene (1.0 equivalent) to the suspension.

-

Cooling: Cool the stirred mixture in an ice-water bath (0 °C).

-

Addition of MTCA: Add this compound (approx. 1.05 equivalents) dropwise from the dropping funnel over a period of 5-10 minutes, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for several hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the solvent used for the reaction.

-

Washing and Drying: Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: After filtering and removing the solvent by rotary evaporation, the crude dichlorocyclopropane product can be purified by column chromatography or vacuum distillation.

Applications in Research and Development

The primary role of this compound in R&D is as a convenient and efficient source of dichlorocarbene.[9] Dichlorocyclopropanes are versatile synthetic intermediates. For instance, they can be reduced to monochlorocyclopropanes or dechlorinated to yield the parent cyclopropane. The ring can also be opened under various conditions to provide access to other functionalized acyclic and cyclic systems, making them valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]

Safety and Handling

This compound is a toxic and corrosive substance that requires careful handling.

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[10] It is a combustible liquid.[5] Reaction with water or moist air may release toxic and corrosive gases.[3]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

-

Handling: All equipment must be grounded.[3] Avoid contact with skin, eyes, and clothing. Keep away from ignition sources, heat, and open flames.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][5] Store away from incompatible materials such as strong bases, oxidizing agents, and acids.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth. Immediately call a poison control center or doctor.[5]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- 1. CN102875378A - Synthetic method of methyl chloroacetate - Google Patents [patents.google.com]

- 2. This compound(598-99-2) 13C NMR [m.chemicalbook.com]

- 3. This compound | C3H3Cl3O2 | CID 11739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Page loading... [guidechem.com]

- 8. This compound(598-99-2) IR Spectrum [chemicalbook.com]

- 9. This compound - Enamine [enamine.net]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Trichloroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of methyl trichloroacetate (B1195264) (MTCA), a versatile reagent and intermediate in organic synthesis.[1] The document details experimental protocols, physical and chemical properties, and spectroscopic data, presented in a format tailored for scientific and research applications.

Introduction

Methyl trichloroacetate, with the chemical formula C₃H₃Cl₃O₂, is the methyl ester of trichloroacetic acid.[1][2] It is a colorless liquid utilized as a solvent for resins and waxes, an intermediate in the production of pharmaceuticals and agrochemicals, and notably as a precursor for generating dichlorocarbene.[1][3][4] Its reactivity and properties make it a valuable compound in various chemical processes.

Key Identifiers:

-

IUPAC Name: methyl 2,2,2-trichloroacetate[2]

-

CAS Number: 598-99-2[1]

-

Molecular Formula: C₃H₃Cl₃O₂[2]

-

Molecular Weight: 177.41 g/mol [2]

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer esterification of trichloroacetic acid with methanol (B129727), typically catalyzed by a strong acid. This reaction involves the condensation of the carboxylic acid and alcohol to form the ester and water.[5][6]

Synthesis Workflow

The general workflow for the synthesis and purification of this compound via acid-catalyzed esterification is outlined below.

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including spectroscopy and determination of its physical properties.

Physical and Chemical Properties

This compound is a colorless, clear liquid that is insoluble in water.[2][7] It is denser than water and has a characteristic sweet, fruity odor.[1][2]

| Property | Value | Reference(s) |

| Appearance | Colorless clear liquid | [1][7] |

| Molecular Formula | C₃H₃Cl₃O₂ | [2] |

| Molecular Weight | 177.41 g/mol | [2] |

| Melting Point | -18 °C | [7][8] |

| Boiling Point | 152-153 °C | [7][8] |

| Density | 1.488 g/mL at 25 °C | [7][8] |

| Refractive Index (n²⁰/D) | 1.455 | [7][8] |

| Water Solubility | 1050 mg/L (Insoluble) | [1][7] |

| Flash Point | 163 °F (72.8 °C) | [8][9] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized product.

The ¹H NMR spectrum of this compound is simple, showing a single peak corresponding to the methyl protons. The ¹³C NMR provides information on the two distinct carbon atoms in the molecule.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H | ~3.9 - 4.1 | Singlet | -OCH₃ | [10] |

| ¹³C | ~55 | Quartet | -OCH₃ | [1][11] |

| ¹³C | ~90 | Singlet | -CCl₃ | [1][11] |

| ¹³C | ~163 | Singlet | C=O (Carbonyl) | [1][11] |

The IR spectrum is used to identify the functional groups present. The most prominent absorption band for this compound is the strong C=O stretch of the ester group.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~1760 - 1780 | Strong | C=O stretch (ester) | [2][12] |

| ~1200 - 1300 | Strong | C-O stretch (ester) | [2][12] |

| ~830 - 850 | Strong | C-Cl stretch | [2][12] |

| ~2950 - 3000 | Medium | C-H stretch (methyl) | [2][12] |

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns that can be used to confirm its structure.[13]

Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of the final product.

Caption: Logical workflow for the characterization of this compound.

Experimental Protocols

Protocol for Synthesis: Acid-Catalyzed Esterification

Materials:

-

Trichloroacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trichloroacetic acid (1.0 eq) and an excess of anhydrous methanol (3-5 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the acid weight) to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude ester by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.[7]

Protocol for Characterization

-

Physical Properties:

-

NMR Spectroscopy:

-

Dissolve a small sample (~10-20 mg) in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using a capillary film between salt plates (NaCl or KBr) or using an ATR-FTIR spectrometer.[2]

-

-

Mass Spectrometry:

-

Introduce the sample into a GC-MS system to obtain the mass spectrum and confirm the molecular weight and fragmentation pattern.[2]

-

Safety and Handling

This compound is toxic if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation.[1] The compound is a combustible liquid and may react violently with water or trimethylamine.[2][7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[1][8] Store in a cool, dry place away from incompatible materials.[1]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C3H3Cl3O2 | CID 11739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Enamine [enamine.net]

- 4. scbt.com [scbt.com]

- 5. Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 598-99-2 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 598-99-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound(598-99-2) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(598-99-2) IR Spectrum [m.chemicalbook.com]

- 13. Acetic acid, trichloro-, methyl ester [webbook.nist.gov]

Methyl Trichloroacetate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Methyl trichloroacetate (B1195264) (MTCA) is a versatile reagent and solvent utilized in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.[1] As a halogenated ester, its reactivity necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols to mitigate risks in a laboratory and manufacturing setting. This technical guide provides an in-depth overview of the safety data for methyl trichloroacetate and detailed precautions for its handling.

Core Safety and Hazard Information

This compound is classified as a toxic and corrosive substance that poses significant health risks upon exposure.[2][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][4]

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][4][5]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[4][5]

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[4][5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][4][5][6]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][4][5][6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][6]

-

Carcinogenicity (Limited Evidence): Limited evidence of a carcinogenic effect (R40).[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 598-99-2[1][4][8] |

| Molecular Formula | C3H3Cl3O2[1][4][8] |

| Molecular Weight | 177.41 g/mol [2][4][8] |

| Appearance | Colorless liquid[1][2] |

| Odor | Sweet, fruity odor[1] |

| Melting Point | -18 °C[8][9] |

| Boiling Point | 147.9 ± 3.0 °C to 154 °C[3][5][8][9] |

| Density | 1.488 to 1.5 g/cm³[3][8][9] |

| Flash Point | 72 °C to 72.8 °C[5][8] |

| Vapor Pressure | 4.3 to 5.5 mmHg[2][8][10] |

| Water Solubility | 1050 mg/L (Insoluble to some extent)[1] |

Experimental Protocols for Safe Handling

Adherence to strict protocols is mandatory when working with this compound to ensure the safety of personnel and the integrity of the research.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling involves the use of appropriate personal protective equipment. The following PPE is required:

-

Eye Protection: Chemical safety goggles and a face shield if there is a splash hazard.[5]

-

Hand Protection: Impervious gloves, such as butyl rubber or Viton.[5]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are minimum requirements. For larger quantities or in case of potential for significant exposure, impervious protective clothing and boots should be used.[5]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][4] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][4]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[5]

Handling and Storage Procedures

-

Handling:

-

Avoid direct physical contact with the chemical.[1]

-

Do not eat, drink, or smoke in areas where this compound is handled.[1][4][7]

-

Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[4][5]

-

Keep away from sources of ignition, flames, and hot surfaces.[1][4][5]

-

-

Storage:

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[4][5] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Call a poison center or doctor if you feel unwell.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[4][5] |

| Ingestion | Rinse mouth. Immediately call a poison center or doctor. Do NOT induce vomiting.[4][5][11] |

Spill and Leak Procedures

-

Small Spills: Absorb the spill with a suitable inert material (e.g., dry sand, earth, vermiculite).[4]

-

Large Spills: Evacuate the area. Contain the spill by bunding. Prevent the product from entering drains.[4]

-

General: Use personal protective equipment during cleanup. Ensure adequate ventilation. Eliminate all ignition sources.[2]

Incompatibility and Decomposition

Understanding the chemical incompatibilities of this compound is vital to prevent hazardous reactions.

-

Incompatible Materials:

-

Hazardous Decomposition Products:

Visualizing Safety Protocols

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: A workflow for the safe handling of this compound.

Caption: Incompatibility and decomposition risks of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C3H3Cl3O2 | CID 11739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 598-99-2 [chemicalbook.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemical-label.com [chemical-label.com]

- 7. This compound | 598-99-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound | CAS#:598-99-2 | Chemsrc [chemsrc.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Physical Properties of Methyl Trichloroacetate

This technical guide provides a comprehensive overview of the key physical properties of methyl trichloroacetate (B1195264), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes detailed experimental protocols for the determination of these properties and presents the information in a clear and accessible format.

Core Physical Properties

Methyl trichloroacetate is a colorless liquid that is insoluble in water.[1][2] It is denser than water and contact may cause slight irritation to the skin, eyes, and mucous membranes.[1][2] Ingestion may be toxic.[1][2] It is utilized in chemical synthesis, including as an intermediate for pharmaceuticals.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Conditions |

| Boiling Point | 152-153 °C | at standard atmospheric pressure |

| Density | 1.488 g/mL | at 25 °C |

Experimental Protocols

Accurate determination of physical properties is crucial for the successful application of chemical compounds in research and development. The following sections detail the standard laboratory procedures for measuring the boiling point and density of liquids like this compound.

Determination of Boiling Point by Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, requiring only a small sample size.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or thread

-

Heating source (e.g., Bunsen burner)

-

Liquid paraffin (B1166041) or mineral oil

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are then placed into the Thiele tube, which is partially filled with a high-boiling point liquid such as paraffin oil. The side arm of the Thiele tube allows for even heating of the oil via convection currents.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[3]

Determination of Density by Pycnometer Method

A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance

-

Thermometer

-

Distilled water

-

The liquid sample (this compound)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_empty).

-

The pycnometer is then filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away. The mass of the pycnometer filled with water is then measured (m_water).

-

The pycnometer is emptied, dried completely, and then filled with the liquid sample (this compound) at the same temperature.

-

The mass of the pycnometer filled with the sample is measured (m_sample).

-

The density of the sample is calculated using the following formula:

Density_sample = (m_sample - m_empty) / (m_water - m_empty) * Density_water

This method provides a highly accurate determination of the liquid's density.[2][4][5]

Synthesis Workflow Visualization

To provide context for the application of such compounds, the following diagram illustrates a typical experimental workflow for the synthesis of a related ester, methyl chloroacetate, through the esterification of chloroacetic acid with methanol. This process is analogous to the synthesis of other methyl esters.

Caption: Esterification Synthesis Workflow.

References

- 1. Determining the density of liquids using the pycnometer after Gay-Lussac - Determining the density of liquids using the pycnometer after Gay-Lussac - Measuring volume and density - Measuring methods - Mechanics - Physics Experiments - Physics [leybold-shop.com]

- 2. fpharm.uniba.sk [fpharm.uniba.sk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. fpharm.uniba.sk [fpharm.uniba.sk]

Spectroscopic Analysis of Methyl Trichloroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for methyl trichloroacetate (B1195264). The information is presented to support research, analytical, and drug development activities where this compound is utilized.

Spectroscopic Data

The following sections present the quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data for methyl trichloroacetate.

Nuclear Magnetic Resonance (NMR) Data

The NMR data was acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.93 | Singlet | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.7 | C=O |

| 91.5 | -CCl₃ |

| 54.8 | -OCH₃ |

Infrared (IR) Spectroscopy Data

The IR spectrum was obtained from a liquid film of the sample.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2962 | Medium | C-H Stretch |

| 1774 | Strong | C=O Stretch |

| 1446 | Medium | C-H Bend |

| 1238 | Strong | C-O Stretch |

| 1011 | Strong | C-O Stretch |

| 841 | Strong | C-Cl Stretch |

| 725 | Strong | C-Cl Stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-20 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the ¹H and ¹³C nuclei. Standard acquisition parameters for ¹H NMR may include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired at room temperature. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the frequency-domain spectra. The spectra are then phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal.

FTIR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained using the neat liquid. A thin film of the liquid is prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is collected.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Multiple scans are typically co-added to improve the signal-to-noise ratio. The spectral range is typically from 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are then identified and reported in wavenumbers (cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for NMR and IR Spectroscopic Analysis.

The Generation of Dichlorocarbene from Methyl Trichloroacetate: A Detailed Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorocarbene (B158193) (:CCl₂) is a highly reactive intermediate with significant applications in organic synthesis, particularly in the formation of gem-dichlorocyclopropanes, which are valuable precursors for a variety of molecular scaffolds in medicinal and materials chemistry. Among the various methods for generating this transient species, the reaction of methyl trichloroacetate (B1195264) with a strong base, such as sodium methoxide (B1231860), offers a convenient and efficient route. This technical guide provides an in-depth exploration of the mechanism of dichlorocarbene generation from methyl trichloroacetate, detailed experimental protocols, and a summary of relevant quantitative data.

The Core Mechanism: A Two-Step Pathway

The generation of dichlorocarbene from this compound in the presence of sodium methoxide proceeds through a well-established two-step mechanism.[1][2] This process is initiated by the nucleophilic attack of the methoxide ion on the electrophilic carbonyl carbon of the this compound.

Step 1: Nucleophilic Acyl Substitution and Formation of the Trichloromethyl Anion

The reaction commences with the nucleophilic sodium methoxide attacking the carbonyl group of this compound. This results in the formation of a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, leading to the elimination of the most stable leaving group. In this case, the trichloromethyl anion (⁻CCl₃) is ejected, a consequence of the electron-withdrawing nature of the three chlorine atoms which helps to stabilize the negative charge.[1][2]

Step 2: Alpha-Elimination to Yield Dichlorocarbene

The trichloromethyl anion formed in the first step is itself a transient species. It undergoes a rapid alpha-elimination, wherein a chloride ion is expelled, and the highly reactive dichlorocarbene (:CCl₂) is formed.[1][2] This species, with its divalent carbon atom bearing a lone pair of electrons and a vacant p-orbital, is a potent electrophile.

The overall transformation can be summarized as follows:

Data Presentation: Cyclopropanation Yields

The dichlorocarbene generated in situ can be trapped by a variety of alkenes to afford the corresponding gem-dichlorocyclopropanes. While the reaction of this compound with sodium methoxide is reported to give high yields of these products, specific quantitative data for a wide range of alkenes is not extensively tabulated in a single source.[3] However, the available data indicates the robustness of this method.

| Alkene | Product | Yield (%) | Reference |

| Methyl angelate | Methyl (1S,3S)-2,2-dichloro-1,3-dimethylcyclopropane-1-carboxylate | 78 | [4] |

Note: The yields of dichlorocyclopropanation are generally high with this method, comparable to or even exceeding those obtained with the more traditional chloroform/strong base system. Factors influencing the yield include the nucleophilicity of the alkene, reaction temperature, and the purity of reagents and solvents.

Experimental Protocols

The following is a detailed experimental protocol for the generation of dichlorocarbene from this compound and its subsequent in-situ reaction with an alkene to form a dichlorocyclopropane. This protocol is adapted from established procedures for similar reactions.[5]

Materials:

-

This compound

-

Sodium methoxide

-

Alkene (e.g., cyclohexene)

-

Anhydrous diethyl ether or pentane

-

Ice-water bath

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser with a drying tube (e.g., filled with calcium chloride)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Initial Charging: The flask is charged with a solution of the alkene in an anhydrous solvent (e.g., diethyl ether or pentane).

-

Addition of Base: Sodium methoxide is added to the stirred solution. The mixture is then cooled to 0 °C using an ice-water bath.

-

Addition of this compound: A solution of this compound in the same anhydrous solvent is added dropwise from the dropping funnel to the cooled, stirred suspension over a period of 30-60 minutes. The reaction is exothermic, and a slow addition rate is crucial to maintain the temperature below 5-10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2-3 hours, followed by stirring at room temperature for 12-16 hours to ensure complete reaction.

-

Workup:

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filtered.

-

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Safety Precautions:

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Sodium methoxide is a corrosive and moisture-sensitive solid. It should be handled with appropriate personal protective equipment (gloves, safety glasses) in a dry atmosphere.

-

Anhydrous solvents are essential for the success of the reaction.

Mandatory Visualizations

Reaction Mechanism Pathway

References

Solubility Profile of Methyl Trichloroacetate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl trichloroacetate (B1195264) in a range of common organic solvents. Due to a notable scarcity of precise quantitative data in publicly accessible literature, this document emphasizes qualitative solubility and provides a detailed experimental protocol for researchers to determine precise solubility parameters as required for their specific applications.

Core Findings: Data Presentation

| Solvent | Chemical Formula | Type | Qualitative Solubility | Quantitative Solubility (at 25°C) |

| Water | H₂O | Protic | Insoluble / Slightly Soluble[1][2][3] | 1050 mg/L[4] |

| Methanol | CH₃OH | Protic | Miscible (implied)¹ | Data not available |

| Ethanol (B145695) | C₂H₅OH | Protic | Miscible (inferred)² | Data not available |

| Acetone | C₃H₆O | Aprotic | Miscible (inferred)³ | Data not available |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Miscible (inferred)² | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | Aprotic | Miscible[5] | Data not available |

| Toluene | C₇H₈ | Aromatic | Soluble (inferred) | Data not available |

| Hexane | C₆H₁₄ | Nonpolar | Soluble (inferred) | Data not available |

¹A commercially available standard solution of methyl trichloroacetate is offered in methanol, implying miscibility. ²The structurally similar ethyl trichloroacetate is reported to be miscible with ethanol and diethyl ether. ³Halogenated esters, as a class, are generally miscible with ketones like acetone.

Experimental Protocols

For laboratories requiring precise quantitative solubility data, the following established methodologies can be employed.

Protocol for Determining Qualitative Solubility (Miscibility)

This protocol provides a rapid assessment of whether this compound is miscible, soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of high-purity organic solvents

-

Small, dry test tubes with stoppers

-

Calibrated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Dispense 1 mL of the chosen organic solvent into a clean, dry test tube.

-

Add a small, known volume (e.g., 10 µL) of this compound to the solvent.

-

Secure the stopper and agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a well-lit background. Observe for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or suspended droplets.

-

If the this compound has completely dissolved, continue to add it in small, known increments, vortexing after each addition, until saturation is observed or a significant volume has been added.

-

Record the observations, classifying the solubility as miscible (no limit to mixing), soluble (dissolves to a certain limit), partially soluble, or insoluble.

Protocol for Quantitative Solubility Determination (Isothermal Titration)

This method allows for the determination of the saturation point of this compound in a solvent at a constant temperature.

Materials:

-

This compound

-

High-purity organic solvent

-

Temperature-controlled water bath or shaker

-

Jacketed glass vessel with a stirrer

-

Calibrated burette or syringe pump

-

Analytical balance

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector (optional, for high precision)

Procedure:

-

Equilibrate a known volume or mass of the organic solvent in the jacketed glass vessel to the desired temperature using the water bath.

-

Begin stirring the solvent at a constant rate that ensures thorough mixing without splashing.

-

Slowly add this compound from the burette or syringe pump at a constant, low rate.

-

Continuously observe the solution for the first persistent sign of turbidity or the formation of a second phase. This indicates that the saturation point has been reached.

-

Record the total volume of this compound added.

-

Calculate the solubility in terms of g/100 mL, g/L, or mole fraction.

-

For higher precision, small aliquots of the saturated solution can be carefully removed (avoiding any undissolved solute), diluted, and analyzed by GC or HPLC to determine the exact concentration.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A flowchart of the process for determining the solubility of a liquid in a solvent.

References

- 1. This compound | C3H3Cl3O2 | CID 11739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 598-99-2 [chemicalbook.com]

- 3. This compound Manufacturer, Supplier from Satara [kanioverseascorporation.co.in]

- 4. 598-99-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl Trichloroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trichloroacetate (B1195264) (MTCA), with the chemical formula CCl₃COOCH₃, is a halogenated ester with applications in organic synthesis. A thorough understanding of its thermal stability and decomposition pathways is crucial for safe handling, storage, and utilization in various chemical processes, particularly in the pharmaceutical and materials science industries where thermal stress is a common factor. This technical guide provides an in-depth analysis of the predicted thermal behavior of methyl trichloroacetate, outlines detailed experimental protocols for its characterization, and discusses potential decomposition mechanisms and products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 598-99-2 | [1] |

| Molecular Formula | C₃H₃Cl₃O₂ | [1] |

| Molecular Weight | 177.41 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 152-153 °C | [3] |

| Melting Point | -18 °C | [1] |

| Density | 1.488 g/mL at 25 °C | [3] |

Predicted Thermal Stability and Decomposition

While specific TGA and DSC data for this compound are unavailable, the thermal behavior of related chlorinated esters and trichloroacetic acid suggests that decomposition is likely to occur at elevated temperatures. The strong electron-withdrawing effect of the trichloromethyl group is expected to influence the stability of the ester bond.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a single-step or multi-step decomposition is anticipated. The boiling point of 152-153 °C suggests that initial mass loss due to evaporation will occur if the experiment is conducted in an open container. To study decomposition, a sealed pan with a pinhole is recommended to suppress volatilization. The primary decomposition is expected to involve the cleavage of the ester and C-Cl bonds.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its boiling point. Decomposition processes are typically exothermic and would appear as such on the DSC curve, likely at temperatures exceeding the boiling point. The absence of specific data prevents the reporting of quantitative values for the enthalpy of decomposition.

Predicted Decomposition Pathways and Products

Based on the principles of organic chemistry and studies on analogous compounds, the thermal decomposition of this compound is likely to proceed through radical and/or concerted pathways.

Potential Decomposition Pathways

The primary decomposition pathways are hypothesized to involve:

-

Decarboxylation: Similar to trichloroacetic acid, this compound may undergo decarboxylation to form trichloromethane (chloroform) and carbon dioxide, with subsequent reactions of the methyl group.

-

C-Cl Bond Cleavage: Homolytic cleavage of a C-Cl bond would generate a dichloromethyl acetate (B1210297) radical and a chlorine radical, initiating a radical chain reaction.

-

Ester Pyrolysis: Cleavage of the C-O ester bond could lead to the formation of an acyl radical and a methoxy (B1213986) radical.

The proposed decomposition initiation and propagation steps are visualized in the following diagram.

References

An In-depth Technical Guide to Methyl Trichloroacetate (CAS 598-99-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl trichloroacetate (B1195264) (CAS 598-99-2) is a chlorinated organic compound widely utilized as a key intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and primary applications, and a list of notable suppliers. The document is intended to serve as a valuable resource for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who are interested in the practical application of this versatile reagent.

Chemical and Physical Properties

Methyl trichloroacetate is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[1] It is a halogenated ester that is insoluble in water but soluble in many organic solvents.[1][2] Its high reactivity makes it a valuable precursor in various chemical transformations.

Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 598-99-2 |

| Molecular Formula | C₃H₃Cl₃O₂ |

| Molecular Weight | 177.41 g/mol |

| InChI | InChI=1S/C3H3Cl3O2/c1-8-2(7)3(4,5,6)/h1H3 |

| InChIKey | VHFUHRXYRYWELT-UHFFFAOYSA-N |

| SMILES | COC(=O)C(Cl)(Cl)Cl |

| Synonyms | Acetic acid, 2,2,2-trichloro-, methyl ester; Methyl 2,2,2-trichloroacetate; Trichloroacetic acid methyl ester |

Physical Properties

| Property | Value |

| Melting Point | -18 °C |

| Boiling Point | 152-153 °C |

| Density | 1.488 g/mL at 25 °C |

| Refractive Index | 1.455 at 20 °C |

| Flash Point | 72 °C (161.6 °F) - closed cup |

| Water Solubility | Insoluble |

Synthesis of this compound

The primary industrial synthesis of this compound involves the esterification of trichloroacetic acid with methanol (B129727). While specific industrial processes can vary, a general laboratory-scale protocol is described below.

Experimental Protocol: Esterification of Trichloroacetic Acid

Materials:

-

Trichloroacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trichloroacetic acid and a molar excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the excess methanol under reduced pressure.

-

Purify the crude this compound by fractional distillation to obtain the pure product.

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

The principal application of this compound in organic synthesis is as a precursor for the in-situ generation of dichlorocarbene (B158193) (:CCl₂).[3] Dichlorocarbene is a highly reactive intermediate that readily participates in cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes, which are valuable synthetic intermediates.

Generation of Dichlorocarbene and Cyclopropanation

This compound reacts with a strong base, such as an alkoxide, to generate dichlorocarbene. This reaction is typically performed in the presence of an alkene to trap the highly reactive carbene.

Experimental Protocol: Dichlorocyclopropanation of an Alkene

This protocol is adapted from procedures for the similar reagent, ethyl trichloroacetate.

Materials:

-

Alkene (e.g., cyclohexene)

-

This compound

-

Sodium methoxide (B1231860)

-

Anhydrous solvent (e.g., pentane (B18724) or diethyl ether)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert atmosphere.

-

Under an inert atmosphere, add the alkene and anhydrous solvent to the flask.

-

Cool the stirred mixture in an ice bath.

-

Add sodium methoxide to the cooled mixture.

-

Slowly add this compound from the dropping funnel to the reaction mixture over a period of time, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a low temperature for several hours.

-

Monitor the reaction progress by TLC or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield the corresponding gem-dichlorocyclopropane.

Caption: Logical relationship of this compound in synthesis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is combustible and can cause irritation to the skin, eyes, and respiratory system.[1] In case of contact, rinse the affected area with plenty of water. It is toxic if ingested.[2] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.

Suppliers

This compound is commercially available from various chemical suppliers. Below is a non-exhaustive list of potential suppliers:

| Supplier |

| Sigma-Aldrich (Merck) |

| TCI Chemicals |

| Alfa Aesar |

| ChemicalBook |

| CymitQuimica |

| Biosynth |

| Otto Chemie Pvt. Ltd. |

| Jigs Chemical |

| AccuStandard |

| Santa Cruz Biotechnology |

| Enamine |

| Sujan Chemicals Industries |

Disclaimer: This guide is for informational purposes only and does not constitute professional advice. All chemical procedures should be carried out by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

References

Methyl Trichloroacetate as a Precursor in Organic Synthesis: A Technical Guide

Introduction

Methyl trichloroacetate (B1195264) (MTCA), with the chemical formula C₃H₃Cl₃O₂ and CAS number 598-99-2, is a halogenated ester that serves as a versatile and important reagent in modern organic synthesis.[1] It is a colorless liquid primarily recognized for its role as an efficient precursor to highly reactive intermediates, most notably dichlorocarbene (B158193) (:CCl₂).[2] This guide provides an in-depth technical overview of the core applications of methyl trichloroacetate, focusing on its utility in the generation of dichlorocarbene for cyclopropanation reactions and its role as a source of the trichloromethyl moiety for addition to carbonyl compounds. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Core Synthetic Applications

The synthetic utility of this compound is dominated by its ability to generate dichlorocarbene under mild, non-hydrolytic conditions. This makes it a valuable alternative to the more traditional method of using chloroform (B151607) and a strong base under phase-transfer conditions.

Generation of Dichlorocarbene for Cyclopropanation

The most prominent application of this compound is as a precursor for the in situ generation of dichlorocarbene (:CCl₂). This is typically achieved by reacting MTCA with an alkali metal alkoxide, such as sodium methoxide (B1231860) (NaOMe).[2][3]

Mechanism: The reaction proceeds through a two-step mechanism. First, the alkoxide performs a nucleophilic attack on the carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating a stable carbonate ester and generating a trichloromethyl anion (-CCl₃). This anion is unstable and rapidly undergoes α-elimination, expelling a chloride ion to yield the neutral but highly electrophilic dichlorocarbene intermediate.[4]

Once generated, dichlorocarbene readily reacts with a wide range of alkenes in a [2+1] cycloaddition reaction to form gem-dichlorocyclopropanes.[3] These products are valuable synthetic intermediates that can be further transformed into cyclopropanes, cyclopropanones, or allenes.[3] The reaction with MTCA and an alkoxide base is known to be efficient, operate under mild conditions (often between -40 °C and room temperature), and can provide higher yields compared to other methods, especially for sensitive substrates.[2][5]

Source of the Trichloromethyl Group

This compound can also serve as a source for the trichloromethyl group, particularly for addition to carbonyl compounds to form 2,2,2-trichloromethylcarbinols. These carbinols are important building blocks for synthesizing α-substituted carboxylic acids (via the Jocic reaction), α-chloroacetic acids, and various heterocyclic systems.[6][7]

While the direct addition of the trichloromethyl anion generated from MTCA to aldehydes is possible, a more common and well-documented method involves the decarboxylation of sodium trichloroacetate (NaTCA).[6][7][8] This process generates the trichloromethyl anion, which then adds to an aldehyde or ketone.[6][7] This method is particularly effective for aromatic aldehydes and can be performed in solvents like DMSO.[6][7][8]

Other Reactions

-

Reaction with Carbonyls: Depending on the reaction conditions, the interaction of this compound with carbonyl compounds can lead to the formation of α-chloroglycidic esters or α-chloro-α,β-unsaturated esters.[2]

-

Reformatsky Reaction: The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[9][10][11] this compound is not a typical substrate for this reaction, which generally utilizes mono-halogenated esters.[12]

Data Presentation

Quantitative data for representative reactions using trichloroacetate precursors are summarized below.

Table 1: Dichlorocyclopropanation of Alkenes using Trichloroacetate Precursors

| Alkene Substrate | Dichlorocarbene Source | Base/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Dihydropyran | Ethyl Trichloroacetate | Sodium Methoxide | Pentane (B18724) | 0 to RT | 68–75 | [4][13] |

| Various Olefins | Ethyl Trichloroacetate | Alkali Metal Alkoxides | Organic | RT | Generally High | [2][5] |

| α-Methylstyrene | Dichloromethyl(diaryl) Sulfonium Salt | KHMDS | CD₂Cl₂ | RT | >95 (NMR) |[14] |

Note: Ethyl trichloroacetate is a close analogue of this compound and its reaction data is representative of this class of reagents for dichlorocarbene generation.

Table 2: Synthesis of 2,2,2-Trichloromethylcarbinols from Aromatic Aldehydes

| Aldehyde Substrate | Trichloromethyl Source | Additive | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Sodium Trichloroacetate | Malonic Acid | DMSO | 40 | 95 | [7] |

| 4-Chlorobenzaldehyde | Sodium Trichloroacetate | Malonic Acid | DMSO | 40 | 96 | [7] |

| Benzaldehyde | Sodium Trichloroacetate | None | DMSO | 60 | 94 | [7] |

| 4-Methoxybenzaldehyde | Sodium Trichloroacetate | None | DMSO | 40 | 93 |[7] |

Note: Data from the sodium trichloroacetate (NaTCA) decarboxylation method is presented as it is a well-established protocol for the synthesis of trichloromethylcarbinols, a transformation for which MTCA can be considered a potential, though less documented, precursor.

Experimental Protocols

Protocol 1: Dichlorocyclopropanation of Dihydropyran to Yield 2-Oxa-7,7-dichloronorcarane

This procedure is adapted from a verified Organic Syntheses protocol that uses ethyl trichloroacetate.[13] The use of this compound is expected to proceed analogously.

Materials:

-

Sodium methoxide (0.92 mol)

-

Dihydropyran (0.8 mol)

-

This compound (0.86 mol)

-

Anhydrous, olefin-free pentane (600 mL)

-

Water

-

Petroleum ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet, place sodium methoxide under a nitrogen atmosphere.

-

Add dihydropyran followed by 600 mL of anhydrous pentane.

-

Cool the stirred mixture in an ice-water bath for 15 minutes.

-

From the dropping funnel, add this compound over a period of 3–4 minutes. The mixture will typically turn yellow-orange.

-

Stir the reaction mixture vigorously at ice-bath temperature for 6 hours.

-

Allow the mixture to warm to room temperature and continue stirring overnight. The color may change to brown.

-

Quench the reaction by the slow and cautious addition of 200 mL of water.

-

Transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 100 mL portions of petroleum ether.

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by distillation or rotary evaporation.

-

The crude product, 2-oxa-7,7-dichloronorcarane, can be purified by vacuum distillation. The expected yield is in the range of 68-75%.[13]

Protocol 2: General Procedure for Decarboxylative Trichloromethylation of an Electron-Rich Aromatic Aldehyde

This procedure utilizes sodium trichloroacetate, which generates the same key trichloromethyl anion intermediate as would be derived from this compound.[7]

Materials:

-

Aromatic aldehyde (1.0 equiv)

-

Sodium trichloroacetate (1.5 equiv)

-

Anhydrous DMSO (to make a ~0.1 M solution)

-

Sodium bisulfate solution (40% w/w)

-

Water and Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve the aromatic aldehyde (1.0 equiv) and sodium trichloroacetate (1.5 equiv) in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 40–60 minutes. Reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, add 40% aqueous sodium bisulfate solution to quench the reaction and stir for an additional 30 minutes.

-

Add toluene to extract the product. Wash the organic phase sequentially with water (3 times) and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2,2-trichloromethylcarbinol, which can be further purified by column chromatography or recrystallization if necessary.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

References

- 1. This compound | C3H3Cl3O2 | CID 11739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Enamine [enamine.net]

- 3. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow [organic-chemistry.org]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicreactions.org [organicreactions.org]

- 12. recnotes.com [recnotes.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application